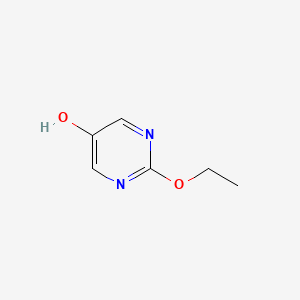

2-ethoxypyrimidin-5-ol

Description

Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical Research

The pyrimidine scaffold holds a privileged position in medicinal chemistry, largely due to its natural occurrence in the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental components of DNA and RNA. researchgate.net This biological prevalence has long inspired the development of synthetic pyrimidine derivatives with therapeutic potential. researchgate.net The pyrimidine ring is also found in essential vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2), as well as in folic acid. researchgate.net

Beyond its natural roles, the pyrimidine structure is a key pharmacophore in a multitude of synthetic drugs. researchgate.net Its derivatives have been extensively investigated and utilized for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. gsconlinepress.combenthamdirect.com The adaptability of the pyrimidine ring allows for extensive structural modifications, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of new therapeutic agents. bohrium.com This has led to the development of numerous clinically important drugs, from the early barbiturates to modern anticancer agents like 5-fluorouracil. researchgate.net

Overview of Substituted Pyrimidine Derivatives in Synthetic Chemistry

The synthetic versatility of pyrimidine is a key driver of its widespread use. benthamdirect.com The pyrimidine ring can be functionalized at various positions, leading to a vast library of substituted derivatives with diverse chemical and physical properties. benthamdirect.com The introduction of different substituent groups can profoundly influence the molecule's electronic properties, reactivity, and biological interactions. researchgate.net

In synthetic chemistry, substituted pyrimidines serve as crucial building blocks for more complex molecules. organic-chemistry.org The development of novel synthetic methodologies for creating densely substituted pyrimidines is an active area of research. organic-chemistry.org These methods often focus on achieving high yields and regioselectivity, enabling the precise construction of target molecules with desired functionalities. The ability to introduce a wide range of substituents, including halogens, amino groups, and alkoxy groups, makes pyrimidines valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Delimitation and Core Research Focus on 2-Ethoxypyrimidin-5-ol within Pyrimidine Chemistry

While the field of pyrimidine chemistry is expansive, this article will focus specifically on the chemical compound This compound . This particular derivative is characterized by an ethoxy group at the 2-position and a hydroxyl group at the 5-position of the pyrimidine ring. By narrowing our focus to this specific molecule, we can delve into a more detailed analysis of its unique properties and potential applications, providing a case study within the broader landscape of pyrimidine chemistry.

This article will not cover dosage or administration information, nor will it detail safety or adverse effect profiles. The primary objective is to provide a scientifically rigorous overview of this compound, based on available chemical data and research findings.

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are summarized in the table below. These properties are essential for its identification, handling, and application in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1263319-82-9 | aksci.com |

| Molecular Formula | C6H8N2O2 | aksci.com |

| Molecular Weight | 140.14 g/mol | aksci.com |

Synthesis and Research Findings

The synthesis of substituted pyrimidines is a well-established area of organic chemistry. While specific, detailed synthetic routes for this compound are not extensively documented in publicly available literature, general methods for the synthesis of similar pyrimidine derivatives can provide insight. For instance, the synthesis of 2,5-disubstituted pyrimidines can be achieved through methods such as the Suzuki coupling or by starting from readily available pyrimidine precursors like 2,5-dibromopyrimidine. mdpi.com The synthesis of related compounds, such as 2-chloro-5-hydroxypyrimidine, can serve as a precursor for the introduction of an ethoxy group via nucleophilic substitution. chemsrc.com

Research into substituted pyrimidines is a vibrant field, with many studies focusing on their potential as therapeutic agents. For example, various disubstituted pyrimidines have been synthesized and evaluated for their activity as selective 5-HT2C agonists, which have potential applications in the treatment of various central nervous system disorders. mdpi.com The structural similarity of 2-ethoxypyrmiidin-5-ol to these and other biologically active pyrimidines suggests its potential as a scaffold for the development of new bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxypyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-6-7-3-5(9)4-8-6/h3-4,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFBQHQZQCSTDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Ethoxypyrimidin 5 Ol and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The electron-rich nature of the 5-position in activated pyrimidine systems like 2-ethoxypyrimidin-5-ol facilitates electrophilic aromatic substitution, a class of reactions that are otherwise difficult for the inherently π-deficient pyrimidine ring. scispace.comscialert.net

Direct halogenation of pyrimidines typically requires activation by electron-donating groups. scialert.net For pyrimidines bearing hydroxyl or amino groups, electrophilic substitution, including halogenation, occurs preferentially at the 5-position. Research on related activated pyrimidine systems has demonstrated the feasibility of this transformation.

For instance, studies on 2,4-diamino-6-alkoxypyrimidine derivatives show that direct halogenation at the C-5 position is readily achievable. nih.gov The reaction of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine with reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or elemental bromine leads to the formation of the corresponding 5-bromo and 5-chloro derivatives. nih.gov This highlights the enhanced nucleophilicity of the C-5 carbon, which is activated by the collective electron-donating effects of the substituents.

The general conditions for such halogenations are summarized in the table below.

| Reagent | Product Type | Reference |

| N-Bromosuccinimide (NBS) | 5-Bromo-pyrimidine | nih.gov |

| N-Chlorosuccinimide (NCS) | 5-Chloro-pyrimidine | nih.gov |

| Bromine (Br₂) | 5-Bromo-pyrimidine | nih.gov |

Given that this compound contains both hydroxyl and ethoxy activating groups, it is expected to undergo facile halogenation at the 5-position under similar mild electrophilic conditions.

While the pyrimidine ring itself is highly resistant to nitration due to its π-deficient character, the presence of strong electron-donating groups makes the reaction feasible at the 5-position. scialert.net Studies on activated hydroxypyrimidines confirm this reactivity pattern. For example, 6-hydroxy-2-methylpyrimidin-4(3H)-one undergoes nitration at the C-5 position when treated with a mixture of nitric and sulfuric acids (72-82% H₂SO₄). Higher concentrations of sulfuric acid favor the formation of the nitro derivative by increasing the concentration of the active electrophile, the nitronium ion (NO₂⁺).

Nitrosation, a reaction with a weaker electrophile (nitrosonium ion, NO⁺), also occurs readily at the 5-position of highly activated pyrimidines, such as those with multiple hydroxyl or amino groups. scialert.net The reaction is typically carried out using sodium nitrite (B80452) (NaNO₂) in an acidic medium. For example, 4,6-dihydroxypyrimidine (B14393) is readily 5-nitrosated under these conditions. scialert.net The successful nitrosation of such systems indicates that this compound, with its activating groups, would be a prime candidate for this transformation.

The table below outlines typical conditions for these electrophilic substitution reactions on activated pyrimidines.

| Reaction | Reagents | Position of Attack | Product | Reference |

| Nitration | HNO₃ / H₂SO₄ | C-5 | 5-Nitro-pyrimidine | |

| Nitrosation | NaNO₂ / Acid | C-5 | 5-Nitroso-pyrimidine | scialert.net |

Nucleophilic Reactivity of the Pyrimidinol Moiety

The 5-hydroxyl group and the 2-ethoxy group of the title compound are key sites for nucleophilic reactions, including alkylation and acylation.

The hydroxyl group at the 5-position of the pyrimidine ring can act as a nucleophile, participating in both alkylation and acylation reactions. However, its reactivity is influenced by the presence of the ring nitrogen atoms, which can also be sites of alkylation, leading to potential mixtures of O- and N-alkylated products. This competition is a well-documented phenomenon in the chemistry of hydroxypyrimidines. researchgate.net

Alkylation: The alkylation of hydroxypyrimidines often yields a mixture of regioisomers. The solvent plays a crucial role in directing the outcome. Polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation, whereas non-polar or low-polarity solvents (e.g., dioxane, THF) often lead to a predominance of the N-alkylated product. researchgate.net For example, the alkylation of 2-(methylsulfanyl)-6-(polyfluoroalkyl)pyrimidin-4(3H)-ones with 4-bromobutyl acetate (B1210297) demonstrates this solvent-dependent selectivity, with polar aprotic solvents favoring the O-isomer. researchgate.net

Acylation: O-acylation of hydroxypyrimidines is also a common transformation. rsc.org The reaction of 2-amino-4-hydroxypyrimidines with bulky acylating agents like pivaloyl chloride has been shown to yield O-acyl derivatives. rsc.org Direct acetylation of the hydroxyl group in compounds like 2-hydroxypyrimidine-5-carboxylic acid has been achieved using acetic anhydride. These findings suggest that the 5-hydroxyl group of this compound can be readily acylated to form the corresponding ester derivatives.

The table below summarizes the factors influencing the regioselectivity of these reactions.

| Reaction | Reagents | Key Factor | Predominant Product | Reference |

| Alkylation | Alkyl Halide, Base | Polar Aprotic Solvent (e.g., DMF) | O-Alkylated Pyrimidine | researchgate.net |

| Alkylation | Alkyl Halide, Base | Low-Polarity Solvent (e.g., Dioxane) | N-Alkylated Pyrimidinone | researchgate.net |

| Acylation | Acid Chloride / Anhydride | Steric bulk of acylating agent | O-Acylated Pyrimidine | rsc.org |

The 2-ethoxy group in this compound is generally stable but can participate in specific transformations. One notable reaction is the thermal rearrangement of 2-alkoxypyrimidines to their corresponding N-alkyl isomers. publish.csiro.au This isomerization involves the migration of the alkyl group (ethyl, in this case) from the exocyclic oxygen to one of the ring nitrogen atoms. The rate of this rearrangement is influenced by other substituents on the pyrimidine ring; electron-withdrawing groups like 5-nitro facilitate the reaction, while electron-donating groups like C-methyl retard it. publish.csiro.au

While nucleophilic displacement of the 2-ethoxy group is possible, it is generally less facile than the displacement of a halogen at the same position. The reactivity of positions on the pyrimidine ring towards nucleophilic substitution is typically 4- > 6- > 2-. scialert.net This indicates that the 2-ethoxy group would require harsh conditions to be displaced by another nucleophile.

Tautomeric Equilibria and Their Influence on Reactivity in Pyrimidinols

Hydroxypyrimidines, including this compound, can exist in a dynamic equilibrium between different tautomeric forms. nih.gov Tautomerism is the intramolecular transfer of a proton, leading to structural isomers that can readily interconvert. For this compound, the primary equilibrium is between the hydroxy (enol) form and its corresponding keto tautomer, 2-ethoxypyrimidin-5(xH)-one.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. rsc.org In aqueous solutions, the keto form often predominates for hydroxypyrimidines, while in less polar solvents, the proportion of the hydroxy form can increase. rsc.org This tautomeric equilibrium has a profound influence on the chemical reactivity of the molecule.

For instance, in alkylation reactions, the hydroxy tautomer leads to O-alkylation, whereas the keto tautomer can be deprotonated at a ring nitrogen, leading to N-alkylation. researchgate.net Therefore, controlling the reaction conditions to favor one tautomer over the other can be a strategy to achieve regioselective synthesis. Spectroscopic techniques, particularly variable-temperature NMR, are instrumental in studying these tautomeric equilibria and understanding the relative populations of the different forms in solution. The existence of these tautomers means that this compound possesses ambident nucleophilic character, reacting either at the exocyclic oxygen or a ring nitrogen depending on the specific tautomer present and the reaction conditions employed.

Redox Chemistry of this compound Systems

The redox chemistry of this compound and its derivatives is a critical aspect of their chemical behavior, influencing their stability, reactivity, and potential applications, particularly in areas such as antioxidant research. The pyrimidine core, being electron-deficient, along with the presence of both an electron-donating ethoxy group and a hydroxyl group, imparts a rich and complex redox profile to these molecules.

The oxidation and reduction reactions of this compound systems are centered around the pyrimidine ring and the phenolic hydroxyl group. The ease of these redox transformations is significantly modulated by the electronic nature of substituents on the pyrimidine ring.

The hydroxyl group at the 5-position of the pyrimidine ring makes this compound susceptible to oxidation, a characteristic shared with phenols and other hydroxypyrimidines. This reactivity is particularly relevant in the context of radical-trapping antioxidants. Similar to phenols, 5-pyrimidinols can react with peroxyl radicals, a key process in inhibiting autoxidation. beilstein-journals.orgbeilstein-journals.org The incorporation of nitrogen atoms into the aromatic ring, as in pyrimidinols, results in stronger O–H bonds compared to equivalently substituted phenols, yet they exhibit comparable reactivities towards peroxyl radicals. beilstein-journals.org

The antioxidant activity of pyrimidinols is influenced by the substituents on the ring. Electron-donating groups are known to weaken the O–H bond, which can enhance the rate of reaction with peroxyl radicals. beilstein-journals.org In the case of this compound, the ethoxy group at the 2-position acts as an electron-donating group, which would be expected to influence its antioxidant potential.

Studies on related 3-pyridinols and 5-pyrimidinols have shown that the rate constants for their reactions with peroxyl radicals are significantly affected by the nature of the substituents. beilstein-journals.org For instance, a dimethylamino-substituted pyrimidinol was found to be significantly more reactive than a 2,4-dimethylpyrrole-substituted pyrimidinol, highlighting the strong effect of electron-donating substituents. beilstein-journals.org

The oxidation of the hydroxyl group can lead to the formation of a pyrimidinone derivative. The electrochemical oxidation of related 2-pyridone derivatives has been shown to be an irreversible process, with the deprotonated anionic form being the most electrochemically active. mdpi.com The oxidation potential is also influenced by the substituents on the ring; electron-donating groups generally decrease the oxidation potential, making the compound easier to oxidize. nih.gov

| Compound Analogue | Substituent | Effect on O-H Bond | Impact on Reactivity with Peroxyl Radicals | Reference |

|---|---|---|---|---|

| Dimethylamino-substituted pyrimidinol | Dimethylamino (strong electron-donating) | Weaker | Higher reactivity | beilstein-journals.org |

| 2,4-dimethylpyrrole-substituted pyrimidinol | 2,4-dimethylpyrrole (less electron-donating) | Stronger | Lower reactivity | beilstein-journals.org |

| Methoxy-substituted pyridinol | Methoxy (B1213986) (electron-donating) | - | Reactivity drops in polar solvents | beilstein-journals.org |

The pyrimidine ring in this compound is electron-deficient and can undergo reduction. scispace.com This reduction can lead to the formation of dihydropyrimidine (B8664642) derivatives. The electrochemical reduction of related pyridinium (B92312) cations has been studied, and it has been shown to be an irreversible process on glassy carbon electrodes. researchgate.net The presence of an N-H bond in pyridinium cations plays a crucial role in their electrochemical behavior. researchgate.net

The reduction of the pyrimidine ring can be influenced by the reaction conditions and the presence of catalysts. For instance, the electrochemical reduction of CO2 has been investigated using pyridine (B92270) derivatives as catalysts. researchgate.net

The electrochemical properties of pyrimidine derivatives are closely linked to their redox chemistry. The electron-deficient nature of the pyrimidine ring, due to the presence of two nitrogen atoms, makes it susceptible to electrochemical reduction. scispace.com Conversely, the hydroxyl group at the 5-position allows for electrochemical oxidation.

Studies on the electrochemical behavior of 2-pyridone derivatives have shown that the oxidation is a two-electron and one-proton process. mdpi.com The pH of the solution significantly affects the electrochemical activity, with the deprotonated form being more easily oxidized. mdpi.com For this compound, a similar pH-dependent electrochemical behavior would be anticipated due to the acidic nature of the hydroxyl group.

The substituents on the pyrimidine ring also play a crucial role in determining the electrochemical potentials. Electron-donating groups, such as the ethoxy group in this compound, would be expected to lower the oxidation potential, making the compound more susceptible to oxidation compared to unsubstituted pyrimidinol.

| System | Redox Process | Key Findings | Reference |

|---|---|---|---|

| 2-Pyridone derivatives | Electrooxidation | Irreversible, two-electron, one-proton process. Deprotonated form is more active. | mdpi.com |

| Pyridinium cations | Electrochemical reduction | Irreversible on glassy carbon. The N-H bond is crucial for reactivity. | researchgate.net |

| Indole-based sulfonamides | Electrooxidation | Electron-donating substituents decrease the oxidation potential. | nih.gov |

Spectroscopic Characterization of 2 Ethoxypyrimidin 5 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton. libretexts.org Electronegative atoms and unsaturated groups can influence the chemical shift, causing protons to appear at different positions in the spectrum. libretexts.org

For 2-ethoxypyrimidin-5-ol, the ethoxy group protons would exhibit characteristic signals. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are expected to resonate further downfield (at a higher ppm value) compared to the methyl protons (-CH3) due to the deshielding effect of the oxygen atom. libretexts.org The protons on the pyrimidine (B1678525) ring will also have distinct chemical shifts influenced by the substituents. For instance, aromatic protons typically appear in the range of 6.0-9.0 ppm. libretexts.org The hydroxyl proton (-OH) signal can vary in position and is often broad, depending on factors like solvent and concentration.

In pyrimidine derivatives, the position of substituents significantly affects the chemical shifts of the ring protons. For example, in a study of various pyrimidine derivatives, the chemical shifts of the ring protons were observed to vary depending on the electronic nature of the substituents. worldsresearchassociation.com

Table 1: Representative ¹H NMR Chemical Shifts for Ethoxy and Pyrimidine Moieties

| Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

| Ethoxy (-OCH2CH3) - CH2 | 3.5 - 4.5 | Quartet |

| Ethoxy (-OCH2CH3) - CH3 | 1.0 - 1.5 | Triplet |

| Pyrimidine Ring Protons | 6.0 - 9.0 | Varies (Singlet, Doublet) |

| Hydroxyl (-OH) | Variable | Singlet (often broad) |

Note: The exact chemical shifts can vary based on the solvent and the specific analogue.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. weebly.com Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. weebly.com The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. weebly.com

For this compound, the carbon of the ethoxy group attached to the oxygen will have a chemical shift in the range of 50-70 ppm. libretexts.org The carbons of the pyrimidine ring will appear in the aromatic region, typically between 100 and 170 ppm. mdpi.com The carbon bearing the hydroxyl group (C-5) would be expected to have a chemical shift influenced by the electron-donating nature of the hydroxyl group. The C-2 carbon, attached to the ethoxy group, will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethoxy (-OCH2CH3) - C H2 | 50 - 70 |

| Ethoxy (-OCH2CH3) - C H3 | 10 - 20 |

| Pyrimidine Ring (C2) | 150 - 170 |

| Pyrimidine Ring (C4/C6) | 140 - 160 |

| Pyrimidine Ring (C5) | 130 - 150 |

Note: These are predicted ranges and can be influenced by the specific molecular environment.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals, especially in complex molecules. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.comyoutube.com For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethoxy group. It would also reveal couplings between adjacent protons on the pyrimidine ring if present.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. worldsresearchassociation.comresearchgate.net An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the ethoxy methylene group to the ¹³C signal of the same group, and similarly for the methyl group and any C-H bonds on the pyrimidine ring.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. worldsresearchassociation.commdpi.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, an HMBC spectrum could show a correlation between the methylene protons of the ethoxy group and the C-2 carbon of the pyrimidine ring, confirming the point of attachment.

The combined use of these 2D NMR techniques allows for a detailed and accurate assignment of all the proton and carbon signals in this compound and its analogues. nih.govscience.gov

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. innovatechlabs.com Different functional groups absorb at characteristic frequencies, making FTIR an excellent tool for functional group identification. innovatechlabs.com

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-O functional groups. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the ethoxy group and the pyrimidine ring would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would likely appear in the 1400-1650 cm⁻¹ region. asianpubs.org The C-O stretching vibration of the ethoxy group would be expected in the 1000-1300 cm⁻¹ range. asianpubs.org

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (broad) |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=N / C=C (ring) | Stretching | 1400 - 1650 |

| C-O (ether) | Stretching | 1000 - 1300 |

Note: The exact positions and intensities of the bands can be influenced by intermolecular interactions such as hydrogen bonding.

Studies on related hydroxypyrimidine derivatives have shown similar characteristic bands, confirming the utility of FTIR in identifying these structural motifs. asianpubs.orgresearchgate.net

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. spectroscopyonline.com It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the context of this compound, Raman spectroscopy could provide valuable information about the pyrimidine ring vibrations. The symmetric breathing vibrations of the ring are often strong in the Raman spectrum. The C-C and C-O stretching modes of the ethoxy group would also be Raman active. spectroscopyonline.com Differences in the Raman spectra of 2',5'- and 3',5'-oligoadenylates have been observed in the 600-1200 cm⁻¹ region, which arises from ribose and phosphate (B84403) vibrational modes, highlighting the sensitivity of Raman to subtle structural changes. nih.gov

Table 4: Potential Raman Shifts for this compound

| Functional Group | Vibrational Mode | Potential Wavenumber (cm⁻¹) |

| Pyrimidine Ring | Ring Breathing | 800 - 900 |

| C-H (aliphatic/aromatic) | Bending/Stretching | 1300 - 1500, 2800 - 3100 |

| C-O-C | Symmetric Stretch | 800 - 1200 |

Note: Raman intensities can differ significantly from FTIR intensities for the same vibrational mode.

The analysis of pyrimidine derivatives by Raman spectroscopy can reveal details about their molecular structure and conformation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of light absorbed is characteristic of the specific electronic transition occurring and is influenced by the molecular structure, particularly the presence of chromophores and auxochromes.

For pyrimidine derivatives, the UV-Vis spectra are typically characterized by absorption bands arising from π → π* and n → π* transitions. The aromatic pyrimidine ring contains π electrons that can be excited to higher energy π* orbitals. Additionally, the nitrogen atoms in the pyrimidine ring and the oxygen atom of the hydroxyl and ethoxy groups possess non-bonding electrons (n electrons) that can be promoted to π* orbitals.

In the case of this compound, the pyrimidine ring acts as the primary chromophore. The ethoxy (-OC2H5) and hydroxyl (-OH) groups function as auxochromes, which can modify the absorption characteristics of the chromophore. These groups, through their electron-donating effects, can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the intensity of the absorption (a hyperchromic effect).

The electronic transitions in this compound are expected to be sensitive to the solvent polarity and the pH of the medium. In polar solvents, the n → π* transitions typically undergo a hypsochromic (blue) shift, while π → π* transitions may show a bathochromic shift. The hydroxyl group at the 5-position can exist in equilibrium between its protonated and deprotonated forms depending on the pH, which will significantly influence the UV-Vis spectrum.

Table 1: Predicted UV-Vis Absorption Data for this compound and Analogues

| Compound | Solvent | λmax (nm) (π → π) | λmax (nm) (n → π) |

| This compound | Ethanol | ~260-280 | ~300-320 |

| 2-Methoxypyrimidin-5-ol | Ethanol | ~255-275 | ~295-315 |

| 5-Hydroxypyrimidine (B18772) | Water | ~250 | ~290 |

Note: The values in this table are predicted based on the analysis of structurally similar compounds and general spectroscopic principles.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure from the fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (molar mass: 140.14 g/mol ), the molecular ion peak [M]+• would be expected at an m/z of 140. The fragmentation of the molecular ion is a characteristic process that provides valuable structural information. The fragmentation pathways are often predictable based on the stability of the resulting fragments.

The structure of this compound contains several bonds that are susceptible to cleavage upon ionization. Key fragmentation pathways would likely involve the loss of the ethoxy group and subsequent rearrangements. The initial loss of an ethyl radical (•C2H5, 29 Da) from the ethoxy group would lead to a fragment at m/z 111. Alternatively, the loss of ethylene (B1197577) (C2H4, 28 Da) via a McLafferty-type rearrangement is also a plausible fragmentation pathway, which would result in a fragment at m/z 112.

Further fragmentation of the pyrimidine ring itself can also occur. The loss of small, stable neutral molecules such as carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da) from the ring fragments is a common feature in the mass spectra of heterocyclic compounds.

While a specific mass spectrum for this compound is not widely published, analysis of related structures allows for the prediction of its fragmentation pattern.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

| 140 | [C6H8N2O2]+• (Molecular Ion) | - |

| 112 | [C4H4N2O2]+• | C2H4 |

| 111 | [C4H3N2O2]+ | •C2H5 |

| 84 | [C3H2N2O]+ | CO from m/z 112 |

| 83 | [C4H3N2O]+ | CO from m/z 111 |

| 55 | [C2HN2]+ | CO from m/z 83 |

Note: The fragmentation data presented in this table is predictive and based on established principles of mass spectrometry and the analysis of analogous compounds.

Theoretical and Computational Chemistry Studies on 2 Ethoxypyrimidin 5 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to determine the electronic structure of molecules, from which numerous properties can be derived. nih.gov DFT calculations are central to understanding the fundamental characteristics of 2-ethoxypyrimidin-5-ol.

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. arxiv.org This involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. The resulting data includes precise bond lengths, bond angles, and dihedral angles.

For this compound, conformational analysis would focus on the rotation around the C-O bond of the ethoxy group and the orientation of the hydroxyl proton. Different conformers would be modeled to identify the global minimum energy structure. The table below presents representative optimized geometrical parameters for a pyrimidine (B1678525) ring, calculated using the B3LYP functional with a 6-311G++(d,p) basis set, which are expected to be similar to those in this compound.

Table 5.1.1: Representative Calculated Geometrical Parameters for a Pyrimidine Ring Analog

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| N1-C2 | 1.341 |

| C2-N3 | 1.339 |

| N3-C4 | 1.334 |

| C4-C5 | 1.398 |

| C5-C6 | 1.395 |

| C6-N1 | 1.338 |

| C6-N1-C2 | 119.5 |

| N1-C2-N3 | 126.8 |

| C2-N3-C4 | 118.9 |

| N3-C4-C5 | 122.3 |

| C4-C5-C6 | 116.2 |

| C5-C6-N1 | 116.3 |

Note: Data is illustrative and based on calculations for analogous pyrimidine systems.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the electron-rich oxygen atoms and the pyrimidine ring's π-system. The LUMO is anticipated to be a π* anti-bonding orbital distributed over the pyrimidine ring.

Table 5.1.2: Representative FMO Properties for a Hydroxypyrimidine Analog

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.33 |

Note: Values are illustrative, based on DFT calculations on similar pyrazolo-pyrimidine systems, and provide an estimate of the electronic characteristics. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. deeporigin.com It is an invaluable tool for predicting how molecules will interact. libretexts.org Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative regions (red) would be concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group due to their lone pairs of electrons. These sites represent likely locations for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), marking it as an electrophilic site.

Quantum Chemical Approaches for Tautomeric Stability and Interconversion

Hydroxypyrimidines, including this compound, can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For 5-hydroxypyrimidine (B18772) systems, the primary equilibrium is between the hydroxyl (enol) form and its corresponding keto forms (pyrimidinones). acs.org

Quantum chemical calculations are essential for determining the relative stability of these tautomers. By calculating the Gibbs free energy of each tautomer, researchers can predict their equilibrium populations. researchgate.net The stability is highly dependent on the environment; the enol form is often favored in the gas phase, while the more polar keto tautomers can be significantly stabilized by solvent effects. nih.gov Calculations can also model the transition state for the interconversion, revealing the energy barrier for the proton transfer process. mdpi.com

Table 5.2: Calculated Relative Gibbs Free Energies for Tautomers of a Model Hydroxypyrimidine System

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

|---|---|---|

| 4(3H)-pyrimidinone (Keto) | 0.00 (Reference) | 0.00 (Reference) |

| 4-hydroxypyrimidine (Enol) | +0.48 | +2.10 |

| 6-hydroxypyrimidine (Enol) | +1.25 | +2.55 |

Note: Data based on the 4-hydroxypyrimidine/4(3H)-pyrimidinone system, illustrating the typical relative stabilities and the influence of solvent. acs.orgresearchgate.net

Spectroscopic Parameter Prediction and Correlation with Experimental Data (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic properties, which is crucial for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a highly effective approach for calculating NMR chemical shifts (δ) for ¹H and ¹³C nuclei. nih.govmdpi.com The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each atom. github.io These theoretical values can be correlated with experimental data to confirm structural assignments. rsc.org

Table 5.3.1: Representative Correlation of Calculated vs. Experimental NMR Chemical Shifts for a Pyrimidine Analog

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| H2 | 8.95 | 9.01 |

| H4 | 8.51 | 8.58 |

| H5 | 7.15 | 7.22 |

| H6 | 8.51 | 8.58 |

| C2 | 157.8 | 158.5 |

| C4 | 156.9 | 157.5 |

| C5 | 119.5 | 120.1 |

| C6 | 156.9 | 157.5 |

Note: Data is illustrative for the parent pyrimidine molecule and demonstrates the high accuracy of GIAO/DFT predictions.

IR and UV-Vis Spectroscopy: DFT frequency calculations can predict vibrational modes, which correspond to peaks in an IR spectrum. Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transitions, allowing for the prediction of UV-Vis absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths (f), which relate to peak intensity. mdpi.comrsc.org

Table 5.3.2: Representative TD-DFT Calculated UV-Vis Absorption for a Pyrimidine Analog in Solution

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 275 | 0.021 | n → π* |

| S0 → S2 | 243 | 0.155 | π → π* |

| S0 → S3 | 201 | 0.350 | π → π* |

Note: Data is illustrative and based on typical electronic transitions observed in pyrimidine systems. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the entire pathway of a chemical reaction. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. This allows chemists to identify the rate-determining step, understand the role of catalysts, and predict product distributions without needing to perform the reaction in a lab. rsc.org

Table 5.4: Illustrative Energy Profile for a Key Step in a Pyrimidine Ring-Forming Reaction

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Separated starting materials | 0.0 |

| TS1 | Transition State for C-N bond formation | +21.5 |

| Intermediate | Cyclized intermediate | -5.2 |

| TS2 | Transition State for proton transfer | +15.8 |

| Product | Final ring product | -18.7 |

Note: This data is a representative example based on a cyclization step in a related heterocyclic synthesis to illustrate the type of information gained from mechanistic studies. nih.gov

Future Research Directions and Unexplored Avenues in 2 Ethoxypyrimidin 5 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes for Functionalized Pyrimidinols

The pursuit of novel and sustainable synthetic methodologies for accessing functionalized pyrimidinols, including 2-ethoxypyrimidin-5-ol, is a paramount objective. Traditional synthetic approaches often rely on harsh reagents and multi-step procedures, which are neither environmentally friendly nor economically viable. Future research will increasingly focus on green chemistry principles to mitigate these drawbacks.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex pyrimidine (B1678525) structures. journalwjbphs.comresearchgate.netresearchgate.net Future work will likely focus on discovering new MCRs that allow for the direct and regioselective synthesis of highly substituted pyrimidinols.

Catalysis: The use of novel catalysts is a crucial avenue for developing sustainable synthetic routes. This includes the exploration of transition metal catalysts, such as iridium and copper, which have shown promise in facilitating pyrimidine synthesis through novel bond formations. researchgate.netresearchgate.net Furthermore, the development of reusable, heterogeneous, and metal-free catalysts will be a significant focus to enhance the sustainability of these processes. nih.gov

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. journalwjbphs.comnih.govnih.gov The application of these technologies to the synthesis of this compound and its analogs is a promising area for future investigation.

Biocatalysis: Leveraging enzymes for the synthesis of pyrimidine derivatives is a burgeoning field that offers unparalleled selectivity and mild reaction conditions. nih.govacs.org The discovery and engineering of enzymes capable of constructing or modifying the pyrimidinol core will be a significant step towards truly green and sustainable manufacturing processes.

| Synthetic Strategy | Key Advantages | Future Research Focus |

| Multicomponent Reactions | High atom economy, operational simplicity, diversity of products. | Discovery of novel MCRs for direct pyrimidinol synthesis. |

| Advanced Catalysis | High efficiency, selectivity, and potential for recyclability. | Development of reusable, metal-free, and biocatalytic systems. |

| Alternative Energy | Reduced reaction times, increased yields, energy efficiency. | Optimization of microwave and ultrasound protocols for pyrimidine synthesis. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for pyrimidinol construction. |

Exploration of Advanced Functionalization Methodologies at the Pyrimidine Core

The ability to precisely modify the pyrimidine core is essential for fine-tuning the properties of compounds like this compound for various applications. Future research will move beyond traditional methods and explore more sophisticated and efficient functionalization techniques.

Promising avenues include:

C-H Functionalization: The direct activation and functionalization of carbon-hydrogen bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized substrates. researchgate.net Developing methodologies for the regioselective C-H functionalization of the pyrimidine ring will enable the rapid diversification of this compound and its derivatives.

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is crucial for the efficient generation of molecular libraries for drug discovery. researchgate.netresearchgate.net Future efforts will focus on developing robust late-stage functionalization techniques that are tolerant of a wide range of functional groups, allowing for the rapid modification of complex pyrimidine-containing molecules.

Photoredox Catalysis: This emerging field utilizes visible light to initiate single-electron transfer processes, enabling novel and previously inaccessible chemical transformations under mild conditions. researchgate.netcas.orgnih.govresearchgate.net The application of photoredox catalysis to the functionalization of the pyrimidine core opens up new possibilities for creating diverse and complex molecular architectures.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. acs.orgarxiv.org The implementation of flow chemistry for the synthesis and functionalization of pyrimidines will be instrumental in developing more efficient and reproducible manufacturing processes.

| Functionalization Technique | Key Advantages | Future Research Focus |

| C-H Functionalization | Atom and step economy, access to novel derivatives. | Development of highly regioselective and versatile methods. |

| Late-Stage Functionalization | Rapid diversification of complex molecules, efficient library synthesis. | Creation of robust and functional group tolerant reactions. |

| Photoredox Catalysis | Mild reaction conditions, access to unique reactivity. | Exploration of novel photoredox-mediated pyrimidine modifications. |

| Flow Chemistry | Enhanced safety, improved control, scalability. | Integration of flow processes for pyrimidine synthesis and functionalization. |

In-depth Mechanistic Studies of Under-Explored Pyrimidine Reactions

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. While many reactions involving pyrimidines are well-established, there are still numerous transformations that are not fully understood.

Future research should prioritize:

Computational Studies: Quantum chemical calculations have become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and designing new reactions. journalwjbphs.comresearchgate.netresearchgate.netscielo.br In-depth computational studies on under-explored pyrimidine reactions will provide valuable insights into transition states, reaction pathways, and the role of catalysts, thereby guiding the development of more efficient and selective synthetic protocols.

Spectroscopic and Kinetic Analyses: The use of advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, coupled with detailed kinetic studies, can provide crucial experimental evidence to support or refute proposed reaction mechanisms.

Exploration of Novel Rearrangements: The Dimroth rearrangement is a well-known isomerization of certain N-substituted pyrimidines, but other, less common rearrangements and ring transformations of the pyrimidine core remain to be discovered and understood. nih.gov A systematic investigation of these transformations could lead to the development of novel synthetic strategies for accessing unique pyrimidine scaffolds.

Application of Machine Learning and Artificial Intelligence in Pyrimidine Chemical Space Exploration

The vastness of the chemical space encompassing pyrimidine derivatives presents both an opportunity and a challenge. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools to navigate this complexity and accelerate the discovery of new functional molecules. nih.gov

Key applications in the context of this compound and its analogs include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or physical properties of pyrimidine derivatives based on their chemical structure. journalwjbphs.comresearchgate.netnih.govnih.govscielo.br These models can be used to prioritize the synthesis of compounds with the highest probability of desired properties, thereby saving time and resources.

De Novo Drug Design: Generative AI models can be trained on large datasets of known molecules to design novel pyrimidine derivatives with specific desired properties. researchgate.net This in silico design approach can significantly expand the accessible chemical space and lead to the discovery of innovative drug candidates. biotech-asia.orgnih.gov

Reaction Prediction and Synthesis Planning: AI algorithms can be trained to predict the outcomes of chemical reactions and even to devise synthetic routes to target molecules. cas.org This will be invaluable for the efficient synthesis of novel and complex pyrimidine derivatives.

Chemical Space Visualization: AI-powered tools can be used to create low-dimensional representations of the vast chemical space of pyrimidines, allowing researchers to visualize relationships between structure and properties and to identify unexplored regions of this space. skoltech.ru

| AI/ML Application | Description | Impact on Pyrimidine Chemistry |

| Predictive Modeling (QSAR) | Building models to predict activity/properties from structure. | Prioritization of synthetic targets, reduced experimental costs. |

| De Novo Design | Generating novel molecules with desired properties. | Discovery of innovative drug candidates and materials. |

| Reaction Prediction | Predicting reaction outcomes and planning synthetic routes. | Accelerated synthesis of complex pyrimidine derivatives. |

| Chemical Space Visualization | Mapping and exploring the vast pyrimidine chemical space. | Identification of novel structural motifs and research opportunities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.